3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide
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Overview
Description
3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide is a complex organic compound that features both benzofuran and benzo[b]thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Scientific Research Applications
3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
Target of Action
The primary target of 3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of the compound and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the presence of double-stranded DNA (dsDNA) from viruses, bacteria, or the host (mitochondrial, nuclear, junk, or tumor) in the cytoplasm . The presence of dsDNA promotes the production of cGAMP, which engages the adaptor protein STING .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, which are then further functionalized . The initial step involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, yielding 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for scalability and cost-effectiveness, often employing catalysts and reagents that are readily available and environmentally benign.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and electrophiles such as halogens for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, which can be further derivatized to produce a variety of functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
- N-phenylbenzofuran-2-carboxamide
- N-phenylbenzo[b]thiophene-2-carboxamide
Uniqueness
3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide is unique due to its dual aromatic ring structure, which imparts distinct electronic and steric properties. This dual structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5S/c19-17(22)16-15(11-3-1-2-4-12(11)26-16)20-18(23)14-8-9-7-10(21(24)25)5-6-13(9)27-14/h1-8H,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXUEBUVFPMPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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